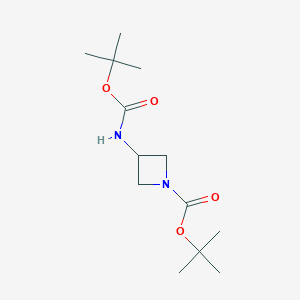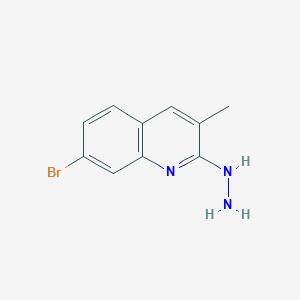
Quinoline, 7-bromo-2-hydrazinyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 7-bromo-2-hydrazinyl-3-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its applications in medicinal chemistry and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 7-bromo-2-hydrazinyl-3-methyl- typically involves multiple steps One common method starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 7th positionThe reaction conditions often involve the use of hydrazine hydrate in ethanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and hydrazination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 7-bromo-2-hydrazinyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted functional groups at the 7th position.
Wissenschaftliche Forschungsanwendungen
Quinoline, 7-bromo-2-hydrazinyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline, 7-bromo-2-hydrazinyl-3-methyl- involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. The hydrazinyl group is known to form covalent bonds with certain biomolecules, enhancing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoline, 7-chloro-2-hydrazinyl-3-methyl-
- Quinoline, 7-fluoro-2-hydrazinyl-3-methyl-
- Quinoline, 7-iodo-2-hydrazinyl-3-methyl-
Uniqueness
Quinoline, 7-bromo-2-hydrazinyl-3-methyl- is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity contribute to its distinct chemical properties .
Eigenschaften
Molekularformel |
C10H10BrN3 |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
(7-bromo-3-methylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10BrN3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
CTAPJYDMQANPQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C=C2)Br)N=C1NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








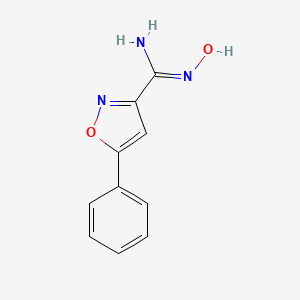
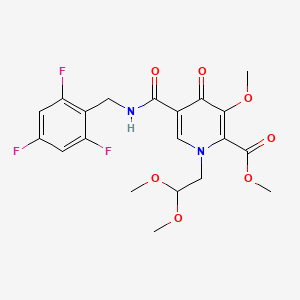

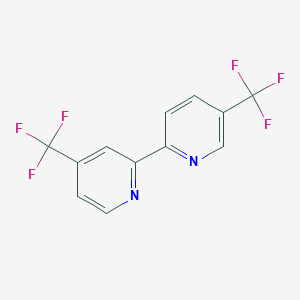
![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)


